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Introduction
Stripping and reprobing Western blots is a valuable technique that allows for the detection of

multiple proteins on a single membrane. This approach conserves precious or limited samples,

saves time, and reduces the cost of materials associated with running multiple gels and blots.

[1][2][3][4][5] The process involves gently removing the primary and secondary antibodies from

the first detection step, while leaving the transferred proteins bound to the membrane, which

can then be reprobed with a new set of antibodies.

This guide provides detailed protocols and considerations for stripping and reprobing blots

previously developed with CDP-Star®, a widely used chemiluminescent substrate for alkaline

phosphatase (AP). While many stripping protocols are optimized for horseradish peroxidase

(HRP)-based systems, the principles can be adapted for AP-based detection. Key

considerations include choosing the appropriate membrane and stripping method to maximize

protein retention while ensuring complete antibody removal.

Key Considerations Before Stripping
Membrane Choice: Polyvinylidene difluoride (PVDF) membranes are highly recommended

for any experiment involving stripping and reprobing.[2][6][7][8][9] PVDF has a higher protein
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binding capacity and is more durable than nitrocellulose, which is more fragile and prone to

protein loss during the stripping process.[6][8][10]

Detection Method: Chemiluminescent detection, such as with CDP-Star®, is compatible with

stripping. In contrast, colorimetric/chromogenic substrates leave a permanent precipitate on

the membrane that cannot be removed and will interfere with subsequent detection.[1][6]

Probing Strategy: When planning multiple probing cycles, it is best to first probe for low-

abundance proteins or use antibodies with lower affinity.[6][7][9][11] High-affinity antibodies

may require harsher stripping conditions, which can lead to greater protein loss.[9]

No Quantitative Comparisons: It is critical to note that the stripping process inevitably

removes some amount of the target protein from the membrane.[1][2][4][5][11] Therefore,

quantitative comparisons of protein expression levels before and after stripping are not

recommended.[1][5]

Experimental Workflows and Decision Making
The overall process of stripping and reprobing is a sequential workflow. The choice of stripping

protocol—mild or harsh—is a critical decision point that depends on the nature of the primary

antibody and the strength of the initial signal.
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Overall Stripping and Reprobing Workflow

1. Western Blot & Transfer

2. Blocking

3. Primary Ab Incubation (1st Target)

4. Secondary Ab-AP Conjugate Incubation

5. Detection with CDP-Star®

6. Stripping Procedure

7. Verification of Stripping

8. Re-Blocking

9. Primary Ab Incubation (2nd Target)

10. Reprobe & Detect

Click to download full resolution via product page

Caption: A high-level overview of the Western blot stripping and reprobing process.
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Evaluate Initial Blot Signal
(1st Target)

High-affinity antibody?
Strong signal?

Use Mild Stripping Protocol
(e.g., Low pH Glycine)

No

Use Harsh Stripping Protocol
(e.g., Heat & SDS)

Yes

Verify Stripping Success

Proceed to Reprobing

Yes

Stripping Incomplete

No

Repeat Stripping
(or use harsher method)

Click to download full resolution via product page

Caption: Decision-making process for selecting an appropriate stripping method.

Quantitative Data on Stripping Effects
While specific data for CDP-Star® is limited, the following table summarizes general findings

on the impact of stripping on protein retention. The efficiency of stripping and the degree of

protein loss are influenced by the membrane type, the stripping method, and the number of

stripping cycles.
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Parameter
Method/Condit
ion

Typical
Observation

Key
Consideration
s

Source(s)

Membrane Type
PVDF vs.

Nitrocellulose

PVDF exhibits

better protein

retention after

stripping

compared to

nitrocellulose.

PVDF is

mechanically

stronger and its

hydrophobic

nature helps

anchor proteins

more securely.

[1][6][8][10]

Protein Loss
Mild Stripping

(Low pH)

Minimal protein

loss, but may be

less effective for

high-affinity

antibodies.

Generally the

first method to try

to preserve the

maximum

amount of

protein.

[9][11]

Protein Loss
Harsh Stripping

(Heat/SDS)

More significant

protein loss with

each cycle. Can

be up to 25-50%

in some cases.

More effective at

removing high-

affinity antibodies

but increases

risk of losing

target protein.

[9][12]

Stripping Cycles
Multiple Rounds

(2-5x)

Protein loss is

cumulative.

Signal intensity

for the same

protein

decreases with

each cycle.

A membrane can

typically be

stripped 2-3

times, though

some report up

to 10 successful

cycles with

optimization.

[4][11][12]

Experimental Protocols
Always perform stripping procedures in a well-ventilated area, especially when using β-

mercaptoethanol. As a rule, attempt a mild stripping protocol first. If this fails to remove the
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antibody signal, proceed to a harsher method.[1][5]

Protocol 1: Mild Stripping (Low pH Glycine Buffer)
This method uses a low pH solution to disrupt antibody-antigen interactions without denaturing

the antigen significantly.[10][11]

Buffer Recipe (1 L):

Glycine: 15 g (1.5% w/v)

SDS: 1 g (0.1% w/v)

Tween 20: 10 mL (1% v/v)

Dissolve in 800 mL of deionized water.

Adjust pH to 2.2 with HCl.

Bring volume to 1 L with deionized water.

Procedure:

After detection with CDP-Star®, wash the membrane briefly in wash buffer (e.g., TBST or

PBST) to remove excess substrate.

Immerse the membrane in the Mild Stripping Buffer. Ensure the buffer completely covers the

membrane.

Agitate gently at room temperature for 10-20 minutes.[3] For tightly bound antibodies, you

may need to repeat this step with fresh buffer or increase the incubation time to 30 minutes.

[5][9]

Discard the stripping buffer and wash the membrane extensively. Perform two 10-minute

washes with PBS, followed by two 5-minute washes with TBST.[10]

Proceed to the "Verification of Stripping" step.
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Protocol 2: Harsh Stripping (Heat and Detergent with
Reducing Agent)
This method is more effective for high-affinity antibodies but will cause more protein loss.

Perform this procedure in a fume hood due to the use of β-mercaptoethanol.

Buffer Recipe (100 mL):

Tris-HCl (0.5 M, pH 6.8): 12.5 mL

SDS (10% w/v): 20 mL

β-mercaptoethanol: 0.8 mL

Deionized water: 67.5 mL

Procedure:

In a fume hood, warm the Harsh Stripping Buffer to 50°C.

After detection, wash the membrane briefly in wash buffer (e.g., TBST).

Place the membrane in a sealed container with the pre-warmed stripping buffer.

Incubate with gentle agitation for 30-45 minutes at 50°C.[3][4][5]

Dispose of the stripping buffer according to your institution's safety guidelines.

Wash the membrane extensively to remove all traces of β-mercaptoethanol, which can

damage antibodies. Wash 5-6 times for 5 minutes each with a large volume of wash buffer

(TBST).[3]

Proceed to the "Verification of Stripping" step.

Protocol 3: Verification of Stripping
It is essential to confirm that the primary and secondary antibodies have been completely

removed before reprobing.[6]
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After the final wash step of the stripping protocol, block the membrane again for at least 1

hour at room temperature (e.g., using 5% non-fat milk or BSA in TBST).[2]

Wash the membrane as usual (e.g., 3 x 5 minutes in TBST).

Incubate the membrane with only the secondary antibody-AP conjugate (at the same

concentration used for the initial blot) for 1 hour at room temperature.

Wash the membrane extensively (e.g., 3 x 5 minutes in TBST).

Apply the CDP-Star® substrate and image the blot.

Expected Result: If stripping was successful, no bands should be visible.[6][10] If bands

corresponding to the original signal are still present, the stripping was incomplete. Repeat

the stripping procedure (you may need to increase incubation time or use a harsher method)

before proceeding.[6]

Protocol 4: Reprobing the Membrane
Once you have confirmed that the blot is successfully stripped, you can proceed with detecting

the next protein of interest.

After the verification step, the membrane should be in a blocked state. If not, block the

membrane for 1 hour at room temperature.

Incubate the membrane with the new primary antibody (for the second target protein). Follow

the manufacturer's recommended dilution and incubation time (e.g., overnight at 4°C or 1-2

hours at room temperature).

Wash the membrane extensively in wash buffer (e.g., 3 x 5 minutes in TBST).

Incubate the membrane with the appropriate AP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane again as in step 3.

Apply the CDP-Star® substrate and proceed with chemiluminescent detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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